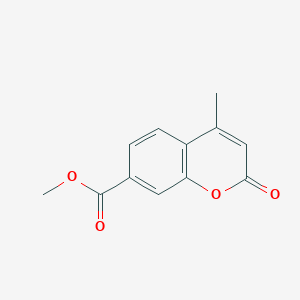

2H-1-Benzopyran-7-carboxylic acid, 4-methyl-2-oxo-, methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2H-1-Benzopyran-7-carboxylic acid, 4-methyl-2-oxo-, methyl ester is a chemical compound belonging to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a benzopyran ring system with a carboxylic acid esterified with a methyl group at the 7th position and a methyl group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-7-carboxylic acid, 4-methyl-2-oxo-, methyl ester typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-7-hydroxycoumarin with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvents and reagents are chosen based on their availability, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-7-carboxylic acid, 4-methyl-2-oxo-, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Alcohol derivatives.

Substitution: Halogenated benzopyran derivatives.

Scientific Research Applications

2H-1-Benzopyran-7-carboxylic acid, 4-methyl-2-oxo-, methyl ester has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-7-carboxylic acid, 4-methyl-2-oxo-, methyl ester involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. The exact pathways involved depend on the specific biological context and the target cells or tissues.

Comparison with Similar Compounds

Similar Compounds

4-Oxo-4H-1-Benzopyran-2-carboxylic acid: Similar structure but lacks the methyl ester group.

7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid methyl ester: Similar core structure with different substituents.

Uniqueness

2H-1-Benzopyran-7-carboxylic acid, 4-methyl-2-oxo-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl ester group at the 7th position and the methyl group at the 4th position differentiates it from other benzopyran derivatives and influences its reactivity and interactions with biological targets.

Biological Activity

2H-1-Benzopyran-7-carboxylic acid, 4-methyl-2-oxo-, methyl ester, also known as methyl 4-methyl-2-oxo-2H-1-benzopyran-7-carboxylate, is a compound belonging to the benzopyran class, characterized by its fused benzene and pyran rings. This compound has garnered interest due to its diverse biological activities, which include antioxidant, antibacterial, and anticancer properties.

The molecular formula of this compound is C12H10O4, with a molecular weight of approximately 218.21 g/mol. Its structure features a carboxylic acid derivative and an ester functional group, contributing to its unique chemical properties and potential biological activities.

Biological Activities

Research indicates that derivatives of 2H-1-benzopyran compounds exhibit various biological activities:

1. Antioxidant Activity

Studies have demonstrated that benzopyran derivatives possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .

2. Anticancer Activity

Recent investigations have shown that 2H-1-benzopyran derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, compounds similar to 2H-1-benzopyran have been tested against human melanoma (MDA-MB-435) and glioblastoma (SF-295) cells, showing promising results in inhibiting cell proliferation .

3. Antibacterial Activity

The antibacterial properties of this compound have also been explored. Research indicates that certain benzopyran derivatives can inhibit the growth of pathogenic bacteria, making them potential candidates for antibiotic development .

Structure-Activity Relationship

The biological activity of 2H-1-benzopyran derivatives is largely influenced by their structural features. The presence of specific functional groups such as hydroxyl or carbonyl groups enhances their reactivity and interaction with biological targets. For example, the acetylation of certain benzopyran derivatives has been shown to significantly alter their bioactivity, indicating the importance of specific substituents on the benzopyran structure .

Comparative Analysis with Related Compounds

The following table summarizes some compounds related to 2H-1-benzopyran-7-carboxylic acid that share structural similarities and exhibit notable biological activities:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Coumarin | 91-64-5 | Naturally occurring compound with anticoagulant properties. |

| Resveratrol | 501-36-0 | Known for its antioxidant properties and health benefits. |

| Ginsenoside Rb2 | 11021-13-9 | Bioactive component from ginseng with various health benefits. |

| Cinepazide maleate | 26328-04-1 | Used as a vasodilator; structurally related to benzopyrans. |

These compounds exhibit unique biological activities and applications but share core structural features that may influence their pharmacological profiles.

Case Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of various benzopyran derivatives revealed that methyl 4-methyl-2-oxo-2H-1-benzopyran-7-carboxylate showed significant inhibitory effects on human cancer cell lines such as MDA-MB-435 and SF-295. The half-maximal inhibitory concentration (IC50) values were found to be lower than those of standard chemotherapeutic agents like doxorubicin, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, derivatives of benzopyrans were tested against common bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that these compounds effectively inhibited bacterial growth at varying concentrations, suggesting their potential use in developing new antibiotics .

Properties

CAS No. |

258345-34-5 |

|---|---|

Molecular Formula |

C12H10O4 |

Molecular Weight |

218.20 g/mol |

IUPAC Name |

methyl 4-methyl-2-oxochromene-7-carboxylate |

InChI |

InChI=1S/C12H10O4/c1-7-5-11(13)16-10-6-8(12(14)15-2)3-4-9(7)10/h3-6H,1-2H3 |

InChI Key |

HYJKYIDUUIWJQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.